molecular formula C21H22N2O4 B2794018 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2108860-99-5

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2794018
CAS No.: 2108860-99-5
M. Wt: 366.417
InChI Key: HVUKNASMSBODHE-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a potent and selective chemical probe widely utilized in neuroscience research, specifically for its high-affinity antagonism of the kappa-opioid receptor (KOR). Its mechanism of action involves binding to the KOR in the central nervous system, effectively blocking the receptor's interaction with its endogenous agonist dynorphin. This selective inhibition is crucial for investigating the intricate role of the KOR system in a multitude of physiological and behavioral processes. Researchers employ this compound extensively to elucidate the KOR's involvement in modulating stress responses, depressive-like behaviors, and addictive behaviors, particularly in the context of substance use disorders. By disrupting KOR signaling, this tool compound has been instrumental in advancing our understanding of neuropsychiatric conditions and in validating the KOR as a promising therapeutic target for novel pharmacotherapies. Its value lies in its specificity, which allows for the precise dissection of kappa-opioid pathways without significant off-target effects at related mu- or delta-opioid receptors.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-21(9-14-3-6-19-20(8-14)26-13-25-19)23-15-4-5-16(23)11-18(10-15)27-17-2-1-7-22-12-17/h1-3,6-8,12,15-16,18H,4-5,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUKNASMSBODHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique structural features, it incorporates a benzodioxole moiety and a bicyclic structure that enhances its biological activity. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

Molecular Formula and Weight

  • Molecular Formula : C28H22N4O4
  • Molar Mass : 478.5 g/mol
  • CAS Number : 1022390-58-4

Structural Features

FeatureDescription
Benzodioxole MoietyEnhances pharmacological properties
Bicyclic StructureFacilitates interaction with biological targets
Pyridine SubstituentsContributes to chemical reactivity

Pharmacological Profile

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate potential efficacy against specific cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound exhibits activity against bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, it is being studied for effects on neurotransmitter systems.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study evaluated the compound's effects on human tumor cell lines (e.g., HepG2). Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM.
    • Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
  • Antimicrobial Testing :
    • The compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. It demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against both strains, indicating broad-spectrum antibacterial activity.
  • Neuropharmacological Assessment :
    • In vivo studies showed that the compound could modulate dopaminergic and serotonergic pathways, suggesting potential applications in treating mood disorders.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectConcentration (µM)
AnticancerHepG2Inhibition of cell proliferation10
AntimicrobialStaphylococcus aureusAntibacterial15.62
AntimicrobialEscherichia coliAntibacterial15.62
NeuropharmacologicalRat brain slicesModulation of neurotransmittersVaries

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound has a high affinity for:

  • Thioredoxin Reductase (TrxR) : Implicated in cancer progression; inhibition may lead to selective antitumor effects.
  • Phospholipase A2 : Potentially involved in inflammatory responses; inhibition could provide therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

1-[3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-pyrrol-1-yl)ethan-1-one (CAS 2108575-58-0)

  • Key Difference : Replaces the benzodioxol group with a pyrrole ring.
  • Implications: The absence of the benzodioxol moiety reduces lipophilicity (clogP: ~2.1 vs.

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane Dihydrochloride (CAS 1820664-70-7)

  • Key Difference : Pyridinyloxy substituent at the 2-position instead of 3-position.
  • Implications : Positional isomerism may affect receptor binding; pyridin-2-yloxy derivatives show higher affinity for serotonin transporters in preliminary assays .

tert-Butyl 3-(2-Oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Key Difference : Lacks aromatic substituents; features a tert-butyl carbamate and oxopropyl group.
  • Implications : Reduced steric hindrance and simplified structure make it a common intermediate for further functionalization .

Functional Analogues with Benzodioxol Groups

1-(2H-1,3-Benzodioxol-5-yl)-2-(Dimethylamino)butan-1-one

  • Key Difference: Substitutes the azabicyclo scaffold with a dimethylamino-butanone chain.
  • Implications: The dimethylamino group enhances basicity (pKa ~9.5), favoring interactions with monoamine transporters .

4-(4-((1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile (Compound 23 in )

  • Key Difference : Replaces the azabicyclo core with a pyrimido-oxazine system.
  • Implications : The pyrimidine ring enhances π-π stacking with kinase active sites, as seen in kinase inhibitor studies (IC50 < 100 nM for CDK2) .

Table 1: Key Parameters of Selected Analogues

Compound Molecular Weight clogP* Synthetic Yield Notable Targets
Target Compound 394.41 ~3.5 Not reported Putative CNS receptors
CAS 2108575-58-0 311.38 ~2.1 Not reported Serotonin receptors
Compound 23 () 463.52 ~4.0 54% Kinases (e.g., CDK2)
3-(Pyridin-2-yloxy)-8-azabicyclo-octane 277.20 ~1.8 Not reported Serotonin transporters
1-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one 249.29 ~2.5 Not reported Monoamine transporters

*clogP values estimated using ChemAxon software.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed coupling or carbodiimide-mediated amidation, as seen in analogous azabicyclo derivatives (e.g., ) .
  • Metabolic Stability : The benzodioxol group in the target compound may confer resistance to CYP450-mediated oxidation compared to simpler aryl groups .

Q & A

Basic Research Questions

Q. How can synthesis yield and purity of the compound be optimized?

  • Methodology : Systematic variation of reaction conditions (temperature, solvent, catalyst) is critical. For example:

  • Temperature : Elevated temperatures (60–100°C) may accelerate cyclization but risk side reactions. Evidence from analogous azabicyclo compounds suggests reflux conditions improve yield .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in the azabicyclo framework, while dichloromethane aids in stabilizing intermediates .
  • Catalysts : Palladium or copper catalysts may facilitate coupling reactions for pyridinyloxy or benzodioxole moieties .
    • Validation : Monitor reaction progress via TLC and optimize using Design of Experiments (DoE) to identify ideal parameter combinations .

Q. What analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and stereochemistry, particularly for the azabicyclo[3.2.1]octane core and pyridinyloxy group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in azabicyclo systems by growing single crystals (e.g., using slow evaporation in ethanol/water mixtures) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and target interactions?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding of the benzodioxole and pyridinyloxy groups to receptors (e.g., neurotransmitter transporters). Focus on π-π stacking and hydrogen-bonding interactions .
  • Pharmacophore Mapping : Identify key pharmacophoric features (e.g., the bicyclic amine as a hydrogen-bond acceptor) using Schrödinger’s Phase .
  • Validation : Cross-validate docking results with experimental IC50_{50} data from in vitro assays .

Q. How should researchers address contradictions in synthetic protocols for derivatives?

  • Case Study : Evidence shows divergent yields for triazole- vs. pyridinyloxy-substituted analogs due to steric and electronic effects .
  • Resolution :

Compare substituent electronic profiles (Hammett constants) to predict reactivity.

Use kinetic studies (e.g., 1H^1H-NMR reaction monitoring) to identify rate-limiting steps.

Validate via controlled experiments with standardized conditions .

Q. What strategies ensure compound stability under experimental conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., azabicyclo derivatives degrade above 150°C) .
  • pH Sensitivity : Test solubility and stability in buffers (pH 3–10) using HPLC to detect hydrolysis of the benzodioxole or pyridinyloxy groups .
  • Storage : Lyophilize and store under inert gas (argon) at -20°C to prevent oxidation .

Q. How are bioactivity assays designed to evaluate pharmacological potential?

  • In Vitro Screening :

  • Target Selection : Prioritize receptors (e.g., serotonin transporters) based on structural analogs .
  • Assay Conditions : Use HEK-293 cells transfected with target receptors; measure inhibition via fluorescence polarization .
    • Dose-Response : Test concentrations from 1 nM to 100 µM, with triplicate replicates to ensure statistical significance .

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